molecular formula C15H28N2O2 B13451248 Tert-butyl 3-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate CAS No. 1781848-90-5

Tert-butyl 3-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate

Cat. No.: B13451248
CAS No.: 1781848-90-5
M. Wt: 268.39 g/mol
InChI Key: KTJJEPOLJHRYDR-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine-carboxylate derivative featuring a piperidin-4-ylmethyl substituent at the 3-position and a tert-butoxycarbonyl (Boc) protecting group. Such structures are pivotal in medicinal chemistry as intermediates for synthesizing bioactive molecules, particularly those targeting neurological or enzymatic pathways. The Boc group enhances solubility and stability during synthesis, while the piperidine moiety may contribute to binding affinity in receptor-targeted therapies .

Properties

CAS No.

1781848-90-5

Molecular Formula

C15H28N2O2

Molecular Weight

268.39 g/mol

IUPAC Name

tert-butyl 3-(piperidin-4-ylmethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-9-6-13(11-17)10-12-4-7-16-8-5-12/h12-13,16H,4-11H2,1-3H3

InChI Key

KTJJEPOLJHRYDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CC2CCNCC2

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of tert-butyl 3-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate typically involves:

  • Starting from Boc-protected piperidine or pyrrolidine derivatives.
  • Introduction of the (piperidin-4-yl)methyl substituent via alkylation or reductive amination.
  • Use of protecting groups such as tert-butyl carbamate (Boc) to mask amines during multi-step synthesis.
  • Functional group transformations such as bromination, thiourea substitution, or reductive amination to build the desired structure.

Key Literature Methods

Boc Protection and Reductive Amination

A common approach starts with 4-amino-piperidine protected as tert-butyl 4-aminopiperidine-1-carboxylate. Reductive amination with an aldehyde bearing a pyrrolidine moiety or its precursor introduces the (piperidin-4-yl)methyl substituent.

  • Example: Using 4-nitrobenzaldehyde and 4-amino-1-Boc-piperidine in dry ethanol with sodium borohydride reduction yields a Boc-protected intermediate, which can be further modified to the target compound.
Bromination and Thiourea Substitution

Another route involves preparing tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate as an intermediate, which can be synthesized by bromination of 4-oxo-piperidine-1-carboxylate tert-butyl ester under controlled temperature with bromine and aluminum chloride catalysts.

  • The brominated intermediate undergoes substitution with thiourea in isopropanol under reflux to form thiazolo or related heterocyclic intermediates.

  • This method provides a route to functionalized piperidine derivatives that can be further elaborated to the target compound.

Base-Mediated Carbamate Formation

A method disclosed in patent WO2009133778A1 describes reacting tert-butyl 3-(alkoxycarbonylamino)-piperidine-1-carboxylate with a base to form tert-butyl 3-aminopiperidine-1-carboxylate derivatives, which are structurally related to the target compound.

  • This involves Boc protection and subsequent deprotection or substitution steps to yield the desired aminopiperidine carboxylate.

Comparative Data Table of Representative Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Notes
Reductive amination of Boc-protected 4-amino-piperidine with aldehyde 4-amino-1-Boc-piperidine, aldehyde (e.g., 4-nitrobenzaldehyde) NaBH4 reduction in ethanol ~86% (intermediate) Efficient, mild conditions; scalable
Bromination of 4-oxo-piperidine-1-carboxylate tert-butyl ester 4-oxo-piperidine-1-carboxylate tert-butyl ester Br2, AlCl3, THF/diethyl ether, 0-5°C, 24 h 42% (brominated intermediate) Requires careful temperature control; intermediate for further substitution
Thiourea substitution of brominated intermediate tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate, thiourea Reflux in isopropanol, 1 h 99% High yield; forms thiazolo intermediates useful for further elaboration
Base-mediated Boc carbamate formation tert-butyl 3-(alkoxycarbonylamino)-piperidine-1-carboxylate Base treatment (specific base not limited) Not specified Patent method; versatile for aminopiperidine derivatives

Detailed Notes on Reaction Conditions and Mechanisms

  • Reductive Amination: The amine group of Boc-protected piperidine reacts with an aldehyde to form an imine intermediate, which is subsequently reduced by sodium borohydride to the corresponding secondary amine. This method allows introduction of various substituents at the piperidine nitrogen or adjacent carbons with high selectivity and yields.

  • Bromination: Electrophilic bromination at the 3-position of 4-oxo-piperidine-1-carboxylate tert-butyl ester is catalyzed by aluminum chloride in a mixed solvent system at low temperature to prevent over-bromination and side reactions. The brominated product is isolated by filtration and recrystallization.

  • Thiourea Substitution: The bromide is substituted by thiourea to form a thiol-containing intermediate or thiazole ring, depending on conditions. This step proceeds efficiently in isopropanol under reflux, providing a versatile intermediate for further functionalization.

  • Base-Mediated Carbamate Formation: Treatment of alkoxycarbonylamino-piperidine derivatives with base promotes removal or exchange of protecting groups and formation of the Boc-protected aminopiperidine. This method is flexible and can be adapted to various starting materials.

Summary and Recommendations

The preparation of this compound involves multi-step synthetic routes combining protection, functionalization, and substitution reactions. Among the reviewed methods:

  • Reductive amination of Boc-protected piperidine with suitable aldehydes provides a straightforward and high-yielding approach under mild conditions.

  • Bromination followed by thiourea substitution offers access to functionalized intermediates that can be elaborated to the target compound, though with moderate yields in bromination.

  • Base-mediated carbamate formation is a versatile method described in patents for related aminopiperidine derivatives.

For practical synthesis, the reductive amination approach is recommended for its operational simplicity and scalability, while bromination/thiourea substitution routes are valuable when heterocyclic modifications are desired.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 3-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Halogenated Derivatives
  • tert-Butyl 3-((5-bromo-3-iodopyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (CAS 1186311-10-3) and tert-butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (CAS 1186311-11-4) incorporate bromo and iodo substituents.
  • (R)-tert-butyl 3-((2-chloropyrimidin-4-yl)(methyl)amino)pyrrolidine-1-carboxylate (CAS 1421022-09-4) features a chloropyrimidine group, which enhances electronic interactions in kinase inhibition. Its lower molecular weight (312.80 g/mol) compared to halogenated pyridines suggests reduced steric hindrance .
Amino and Protected Amino Derivatives
  • tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1) includes a pyridin-3-yl group and a free amine, increasing polarity. Its light yellow solid state and stringent safety protocols (e.g., respiratory protection) indicate higher reactivity or toxicity compared to Boc-protated analogs .
  • Its 100% purity necessitates careful handling .
Heterocyclic Extensions
  • Compounds like (S)-tert-butyl 3-(((3-(4-(aminomethyl)phenyl)imidazo[1,2-b]pyridazin-6-yl)amino)methyl)pyrrolidine-1-carboxylate (MW 422.5 g/mol) incorporate imidazo-pyridazine moieties, which are associated with kinase inhibition. The aminomethylphenyl group may enhance target specificity .

Physicochemical Properties

Compound (Example) Molecular Weight (g/mol) Key Substituents Polarity (TLC Rf) Solubility Trends
Target Compound ~310 (estimated) Piperidin-4-ylmethyl, Boc N/A Moderate (Boc enhances)
PK03447E-1 ~280 (estimated) Pyridin-3-yl, free amine N/A Higher polarity
CAS 1421022-09-4 312.80 Chloropyrimidine, methylamino N/A Low (chlorine increases)
CAS 1186311-10-3 483.14 Bromo, iodo, pyridinyloxy N/A Low (halogens dominate)
Example 2 Compound ~400 (estimated) Dibenzylamino, nitropyrimidinyl Rf 0.29 Low (nitro group)

Biological Activity

Tert-butyl 3-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate (CAS Number: 82667323) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

  • Molecular Formula : C15H28N2O2
  • Molecular Weight : 256.40 g/mol
  • SMILES Notation : CC(C)(C)OC(=O)N1CCC(C1)CC2CCNCC2

The compound features a pyrrolidine ring substituted with a piperidine moiety and a tert-butyl carboxylate group, which may influence its biological interactions and pharmacological properties.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Antimicrobial Activity : Many pyrrolidine derivatives have shown potential as antibacterial agents. For instance, derivatives of pyrrole have demonstrated significant activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
  • Neuroprotective Effects : Some studies suggest that similar compounds may possess neuroprotective properties, potentially inhibiting the aggregation of amyloid-beta peptides associated with neurodegenerative diseases .

Antimicrobial Studies

A study focusing on pyrrole derivatives found that certain compounds exhibited an MIC of 5 μM against Mycobacterium tuberculosis, indicating the potential for developing new antituberculosis drugs . While specific data on this compound is limited, its structural similarity to these effective compounds suggests it may also possess antimicrobial properties.

Neuroprotective Studies

In vitro studies have shown that related compounds can protect astrocytes from amyloid-beta-induced toxicity. For example, a compound structurally related to this compound demonstrated a protective effect against oxidative stress induced by amyloid-beta . The mechanism likely involves the modulation of inflammatory responses and free radical scavenging.

Case Study 1: Antimicrobial Evaluation

In a recent evaluation of pyrrole derivatives, several compounds were tested for their ability to inhibit bacterial growth. The results indicated that structural modifications could enhance activity against specific pathogens. Although direct testing on this compound was not reported, the findings suggest avenues for future research into its antimicrobial efficacy.

Case Study 2: Neuroprotection in Animal Models

Animal models treated with related compounds showed improved outcomes in cognitive function tests following exposure to neurotoxic agents. These findings underscore the need for further investigation into the neuroprotective capabilities of this compound.

Q & A

Q. What are the optimal conditions for synthesizing tert-butyl 3-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate to maximize yield and purity?

Synthesis typically involves multi-step reactions starting from pyrrolidine or piperidine derivatives. Key steps include:

  • Amide coupling : Use reagents like HATU or EDC/HOBt in solvents such as dichloromethane (DCM) or acetonitrile at 0–25°C to minimize side reactions .
  • Protection/deprotection : The tert-butyloxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) in basic conditions (e.g., triethylamine in THF) .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (4:1 to 1:1) and recrystallization from ethanol/water mixtures improve purity (>95% by HPLC) .

Q. How should researchers characterize the structural and stereochemical integrity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm backbone structure (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm; tert-butyl at δ 1.4 ppm). 2D NOESY or COSY can resolve stereochemistry .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]⁺ = 325.2384) .
  • Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol (90:10) to assess enantiomeric excess (>98% ee) .

Q. What safety precautions are critical during handling and storage?

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for reactions involving volatile solvents (e.g., DCM) .
  • Storage : Store at 2–8°C under inert gas (argon) to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

  • DFT calculations : Simulate transition states using Gaussian 16 at the B3LYP/6-31G(d) level to predict regioselectivity in Suzuki-Miyaura couplings (e.g., aryl bromide intermediates) .
  • Molecular docking : Assess binding affinity (ΔG) to biological targets (e.g., GPCRs) using AutoDock Vina to guide functionalization .

Q. What strategies resolve contradictions in reported biological activity data for analogs of this compound?

  • Meta-analysis : Compare IC₅₀ values from kinase inhibition assays (e.g., EGFR: 0.5–10 µM discrepancies) by normalizing assay conditions (pH 7.4, 37°C) .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., replacing trifluoromethyl with nitro groups) and test in parallel to isolate key pharmacophores .

Q. What are the challenges in scaling up enantioselective synthesis for preclinical studies?

  • Catalyst optimization : Screen chiral ligands (e.g., (R)-BINAP) with Pd(OAc)₂ in asymmetric hydrogenation to improve turnover number (TON > 500) .
  • Continuous flow chemistry : Implement microreactors (0.5 mL/min flow rate) for Boc deprotection using TFA/DCM (1:3), reducing reaction time from hours to minutes .

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